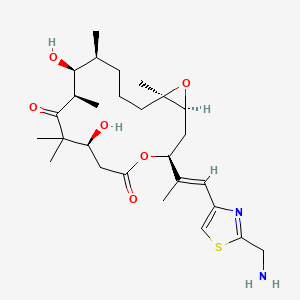

21-Aminoepothilone B

Descripción general

Descripción

21-Aminoepothilone B, también conocido como BMS 310705, es un análogo de Epothilone B. Los epothilones son una clase de compuestos macrólidos originalmente aislados de la bacteria Sorangium cellulosum. Estos compuestos han mostrado un potencial significativo como agentes anticancerígenos debido a su capacidad de estabilizar los microtúbulos, similar al mecanismo de acción del paclitaxel .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 21-Aminoepothilone B generalmente implica la conversión de Epothilone B. Un método incluye la reacción de Epothilone B con ácido meta-cloroperoxibenzoico (MCPBA) en diclorometano para formar un intermedio de N-óxido. Este intermedio se trata luego con anhídrido trifluoroacético y 2,6-lutidina en diclorometano a 70 °C en un tubo sellado para producir el derivado hidroximetil, Epothilone F. El paso final involucra la reacción de este derivado con azida de difenilfosforilo y 1,8-diazabiciclo[5.4.0]undec-7-eno en tetrahidrofurano, seguido de reducción con trifenilfosfina en tetrahidrofurano o hidrogenación con catalizador de Lindlar en etanol para producir this compound .

Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. La síntesis generalmente sigue los principios de la síntesis orgánica y la química de procesos farmacéuticos, centrándose en un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: 21-Aminoepothilone B experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de Epothilone B a su intermedio de N-óxido.

Sustitución: Formación del derivado hidroximetil a partir del intermedio de N-óxido.

Reducción: Paso de reducción final para producir this compound.

Reactivos y Condiciones Comunes:

Oxidación: MCPBA en diclorometano.

Sustitución: Anhídrido trifluoroacético y 2,6-lutidina en diclorometano.

Reducción: Trifenilfosfina en tetrahidrofurano o hidrogenación con catalizador de Lindlar en etanol.

Productos Principales:

- Intermedio de N-óxido

- Derivado hidroximetil (Epothilone F)

- This compound

Aplicaciones Científicas De Investigación

Anticancer Activity

The primary application of 21-Aminoepothilone B is in cancer treatment. Its efficacy has been demonstrated in various preclinical studies:

- Breast Cancer : Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines, particularly those resistant to conventional therapies like paclitaxel .

- Prostate Cancer : Studies have shown promising results in treating hormone-refractory prostate cancer, where traditional treatments often fail .

- Ovarian Cancer : The compound has also been evaluated for its effectiveness against ovarian cancer cells that are resistant to taxanes .

Combination Therapies

This compound is being explored in combination with other therapeutic agents to enhance its anticancer effects:

- With Histone Deacetylase Inhibitors (HDACIs) : The combination has shown synergistic effects in inhibiting cancer cell growth .

- With Other Chemotherapeutics : Research into combining it with gemcitabine has indicated improved outcomes in solid tumors .

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the potential of this compound:

Safety and Toxicity Profile

While this compound shows promise as an anticancer agent, its safety profile is crucial for clinical application. Preliminary studies suggest that it may have a lower incidence of neurotoxicity compared to traditional taxanes, though further research is needed to fully assess its toxicity profile across different patient populations .

Mecanismo De Acción

21-Aminoepothilone B ejerce sus efectos estabilizando los microtúbulos, similar al mecanismo de acción del paclitaxel. Se une a la subunidad β-tubulina de los microtúbulos, promoviendo su polimerización e impidiendo su despolimerización. Esta estabilización interrumpe la función normal de los microtúbulos durante la división celular, lo que lleva a la detención mitótica y la apoptosis en las células cancerosas que se dividen rápidamente .

Compuestos Similares:

- Epothilone A

- Epothilone B

- Epothilone D

- Ixabepilone

Comparación: this compound es único entre sus análogos debido a la presencia de un grupo amino en la posición 21. Esta modificación aumenta su solubilidad y biodisponibilidad, lo que la hace más efectiva para inducir la apoptosis en las células cancerosas en comparación con su compuesto madre, Epothilone B .

Comparación Con Compuestos Similares

- Epothilone A

- Epothilone B

- Epothilone D

- Ixabepilone

Comparison: 21-Aminoepothilone B is unique among its analogs due to the presence of an amino group at the 21st position. This modification enhances its solubility and bioavailability, making it more effective in inducing apoptosis in cancer cells compared to its parent compound, Epothilone B .

Actividad Biológica

21-Aminoepothilone B, also known as BMS-310705, is a synthetic analog of epothilone B, a class of compounds known for their potent antitumor activity. These compounds have gained attention due to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells, particularly those resistant to traditional chemotherapeutics like taxanes.

The biological activity of this compound primarily revolves around its interaction with microtubules. Like other epothilones, it promotes the polymerization of tubulin into microtubules and stabilizes these structures against depolymerization. This stabilization disrupts normal mitotic processes, leading to:

- Cell Cycle Arrest : this compound induces G2-M phase arrest in various cancer cell lines.

- Apoptosis Induction : The compound triggers apoptotic pathways, including the activation of caspase-3 and the release of cytochrome c from mitochondria, which is critical for apoptosis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor efficacy across various cancer types. Notably, it has shown effectiveness against:

- Ovarian Cancer : In vitro studies indicate potent inhibition of ovarian cancer cell proliferation.

- Lung Cancer : The compound has been reported to induce apoptosis in lung carcinoma cells by activating the p53 pathway and increasing reactive oxygen species (ROS) levels .

- Taxane-Resistant Cells : It remains effective against cancer cells that have developed resistance to taxanes due to overexpression of P-glycoprotein .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound with other epothilones and traditional chemotherapeutics:

| Compound | IC50 (nM) | Mechanism of Action | Notable Activity |

|---|---|---|---|

| This compound | 2 | Microtubule stabilization | Effective against taxane-resistant cells |

| Epothilone B | 17 | Microtubule stabilization | Strong antitumor activity |

| Paclitaxel | >100 | Microtubule stabilization | Less effective on taxane-resistant cells |

Clinical Evaluation

This compound has undergone various clinical evaluations. One notable study involved patients with advanced solid tumors, where it demonstrated a manageable safety profile and promising antitumor activity. The trials highlighted:

- Dosing Regimens : Studies assessed different dosing regimens to optimize therapeutic efficacy while minimizing adverse effects.

- Patient Responses : Some patients exhibited partial responses, particularly those with ovarian and lung cancers.

Example Case Study

In a case study involving a patient with advanced ovarian cancer resistant to standard therapies, administration of this compound resulted in significant tumor reduction after several cycles of treatment. The patient tolerated the drug well, with manageable side effects including mild neuropathy and fatigue.

Propiedades

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJFPBDHCFMQPN-RGJAOAFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280578-49-6 | |

| Record name | 21-Aminoepothilone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-AMINOEPOTHILONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.